5-Methoxy-3-phenylbenzoic acid
CAS No.: 1214369-81-9
Cat. No.: VC0108994
Molecular Formula: C14H12O3
Molecular Weight: 228.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214369-81-9 |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.247 |
| IUPAC Name | 3-methoxy-5-phenylbenzoic acid |
| Standard InChI | InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | RJNXRRZKLNCRKQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
5-Methoxy-3-phenylbenzoic acid belongs to the class of substituted benzoic acids, combining three key functional groups on a single aromatic scaffold. Its structure features a benzoic acid core with strategic substitutions that influence its chemical behavior and potential applications.
Molecular Information
The compound has the molecular formula C14H12O3, consisting of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. These elements are arranged to form a benzoic acid molecule with a methoxy substituent (-OCH3) at position 5 and a phenyl group (C6H5) at position 3. Its calculated molecular weight is 228.25 g/mol.
Structural Features
The compound possesses three principal functional groups:
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A carboxylic acid group (-COOH), responsible for its acidic properties
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A methoxy group (-OCH3) at the 5-position, which acts as an electron-donating substituent
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A phenyl ring at the 3-position, which introduces steric effects and extends the aromatic system
This arrangement creates a unique electronic distribution across the molecule, influencing its reactivity, physical properties, and potential applications.
Physical and Chemical Properties
While specific data for 5-Methoxy-3-phenylbenzoic acid is limited in the available research literature, its properties can be estimated based on structurally related compounds such as 3-Methoxybenzoic acid.
Estimated Physical Properties
The physical properties of 5-Methoxy-3-phenylbenzoic acid can be reasonably inferred from similar substituted benzoic acids:
| Property | Estimated Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Appearance | White to off-white powder |
| Molecular Weight | 228.25 g/mol |
| Melting Point | Likely 110-130°C (higher than 3-Methoxybenzoic acid due to the phenyl group) |
| Boiling Point | Estimated >300°C |
| Solubility | Likely soluble in ethanol, methanol, acetone, and other organic solvents; poorly soluble in water |
| Acidity | Acidic due to the carboxylic acid group; pKa estimated between 3.5-4.5 |
For comparison, 3-Methoxybenzoic acid has a melting point of 106-108°C, a boiling point of 275-280°C, and a density of 1.32 g/cm³ .
Chemical Reactivity
The chemical behavior of 5-Methoxy-3-phenylbenzoic acid would be governed by its functional groups:
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The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols to form esters
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Conversion to acid halides with reagents like thionyl chloride
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Reduction to primary alcohols
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Formation of amides through reactions with amines
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The methoxy group contributes to:
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The phenyl substituent provides:
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Additional sites for electrophilic aromatic substitution
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Enhanced π-system for potential π-stacking interactions
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Increased steric bulk affecting reaction approach trajectories
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Synthesis Methods
Several synthetic approaches can be considered for the preparation of 5-Methoxy-3-phenylbenzoic acid, drawing from established methods for synthesizing substituted benzoic acids.
Reaction Considerations
In the synthesis of substituted benzoic acids, the electronic effects of existing substituents must be carefully considered. The electron-donating methoxy group would activate certain positions on the aromatic ring, while the phenyl group would exert both electronic and steric effects. These factors would influence the regioselectivity and efficiency of reactions.
Comparative Analysis with Related Compounds
Comparing 5-Methoxy-3-phenylbenzoic acid with simpler methoxy-substituted benzoic acids provides insight into its unique properties.
Comparison with 3-Methoxybenzoic Acid
Structure-Property Relationships
The addition of a phenyl substituent to the benzoic acid framework creates significant differences compared to simple methoxybenzoic acids:
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Increased hydrophobicity: The additional phenyl ring enhances lipophilicity, affecting solubility properties and potential biological interactions.
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Extended conjugation: The presence of two aromatic rings increases the π-electron system, potentially affecting UV absorption characteristics and reactivity.
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Altered acid strength: The phenyl group may influence the acidity of the carboxylic acid group through electronic effects.
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Modified crystallinity: The larger, more rigid structure likely affects crystal packing and solid-state properties.
Analytical Characterization Methods
Several analytical techniques would be valuable for characterizing 5-Methoxy-3-phenylbenzoic acid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons of both rings, methoxy protons, and the carboxylic acid proton
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¹³C NMR would reveal carbon environments including the carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), and methoxy carbon (~55 ppm)
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2D techniques like HSQC could be employed for complete structural characterization, similar to methods used in analyzing lignin-derived compounds
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include:
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O-H stretching of carboxylic acid (~3000-2500 cm⁻¹)
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C=O stretching (~1700 cm⁻¹)
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C-O stretching of both carboxylic acid and methoxy group (~1300-1000 cm⁻¹)
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C-H stretching of aromatic and methoxy groups (~3000 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 228
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Fragmentation patterns likely including loss of -OCH₃, -COOH, and cleavage at the phenyl-benzoic acid junction
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Chromatographic Methods
Chromatographic techniques would be essential for purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be suitable
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Potential mobile phases could include methanol/water or acetonitrile/water gradients
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Gas Chromatography (GC):
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Would require derivatization of the carboxylic acid group, typically through methylation
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Mass spectrometry detection (GC-MS) would provide additional structural confirmation
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Chemical Transformations and Reactivity
The reactive sites in 5-Methoxy-3-phenylbenzoic acid enable various chemical transformations.
Carboxylic Acid Transformations
The carboxylic acid functionality can undergo numerous reactions:
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Esterification: Reaction with alcohols to form esters, a process potentially catalyzed by acids or activated through reagents like DCC.
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Amidation: Formation of amides through reaction with amines, an important transformation in peptide chemistry and drug development.
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Reduction: Conversion to primary alcohol using reducing agents such as LiAlH₄.
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Decarboxylation: Under appropriate conditions, loss of CO₂ to form 3-phenyl-5-methoxybenzene.
Methoxy Group Chemistry
Recent research on lignin valorization provides insights into potential methoxy group chemistry:
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Methyl transfer reactions: Under specific reaction conditions with Cu catalysts and iodine, methoxy groups in lignin-derived compounds can participate in methylation of carboxylic acids to form methyl esters .
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Demethylation: The methoxy group could potentially undergo demethylation to form a hydroxyl group under appropriate conditions.
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Oxidative transformations: In the presence of oxidants, methoxy groups can participate in complex transformations leading to ring-opening or other structural changes .
Future Research Directions
Several promising research avenues can be identified for 5-Methoxy-3-phenylbenzoic acid:
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Catalytic applications: Investigation of its behavior in Cu-catalyzed transformations, drawing parallels with lignin model compounds .
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Structure-activity relationship studies: Systematic exploration of how the specific substitution pattern affects biological activity compared to other substituted benzoic acids.
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Green chemistry applications: Development of sustainable synthetic routes and exploration of the compound's potential role in environmentally friendly chemical processes.
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Materials science applications: Investigation of potential uses in polymer chemistry, crystal engineering, or molecular materials.
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Reaction mechanism studies: Detailed mechanistic investigations of reactions involving the compound's methoxy group, potentially providing insights applicable to lignin valorization .
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